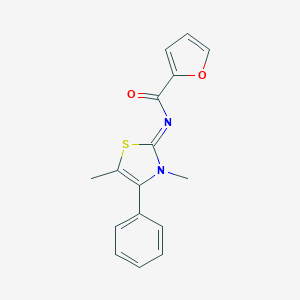![molecular formula C20H21ClN4O2S B305310 N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305310.png)
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it has been reported that this compound exerts its anti-cancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of NF-κB signaling pathway. The potential therapeutic effects of this compound in diabetes are attributed to its ability to regulate glucose metabolism by activating AMP-activated protein kinase.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound has been reported to have low toxicity and high solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to investigate its potential use as a therapeutic agent in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use as a therapeutic agent in the treatment of diabetes by regulating glucose metabolism.
Propiedades
Nombre del producto |
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
|---|---|
Fórmula molecular |
C20H21ClN4O2S |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-7-9-15(10-8-13)27-11-18-23-24-20(25(18)3)28-12-19(26)22-17-6-4-5-16(21)14(17)2/h4-10H,11-12H2,1-3H3,(H,22,26) |
Clave InChI |
KVQVKRODGFXRGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)






![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)